2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide is a complex organic compound that features a benzenesulfonyl group, a methylanilino group, and a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This is achieved through the chlorination of benzenesulfonic acid using phosphorus pentachloride (PCl5) in the presence of sodium hydroxide (NaOH) . The resulting benzenesulfonyl chloride is then reacted with 3-methylaniline to form the corresponding sulfonamide. This intermediate is further reacted with dibenzofuran-3-ylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have similar reactivity and applications.
Dibenzofuran derivatives: Compounds containing the dibenzofuran moiety have similar structural properties and can participate in similar chemical reactions.
Uniqueness
2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are not found in simpler compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4S/c1-19-8-7-9-21(16-19)29(34(31,32)22-10-3-2-4-11-22)18-27(30)28-20-14-15-24-23-12-5-6-13-25(23)33-26(24)17-20/h2-17H,18H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXNXAZZRZLPOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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